![molecular formula C9H11BrO2 B1269119 2-(Bromomethyl)-1,4-dimethoxybenzene CAS No. 60732-17-4](/img/structure/B1269119.png)
2-(Bromomethyl)-1,4-dimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(Bromomethyl)-1,4-dimethoxybenzene involves regioselective bromination processes. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions yields different bromination products, including synthetically useful derivatives. These products can be further utilized to synthesize sulfur-containing quinone derivatives (Aitken et al., 2016).
Molecular Structure Analysis
The molecular structure of bromomethylated dimethoxybenzenes has been elucidated using techniques such as X-ray crystallography. The structural analysis provides detailed insights into the crystal symmetry and dimensions, contributing to a better understanding of the compound's molecular architecture (Saeed et al., 2024).
Scientific Research Applications
Chemical Synthesis and Derivatives
2-(Bromomethyl)-1,4-dimethoxybenzene has been instrumental in chemical synthesis. For instance, its reaction with sulfur-functionalized benzoquinones has led to the creation of new sulfur-containing quinone derivatives, showcasing its versatility in organic synthesis (Aitken et al., 2016). Additionally, it has been used in the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, demonstrating fine-tuned control over bromination and oxidation reactions (Kim et al., 2001).
Materials Science and Liquid Crystals
In the realm of materials science, 2-(Bromomethyl)-1,4-dimethoxybenzene is a precursor in the synthesis of tetraoxa[8]circulenes, which are candidates for discotic mesogens due to their liquid crystal behavior (Eskildsen et al., 2000).
Pharmaceuticals and Medical Intermediates
In pharmaceutical research, this compound plays a crucial role. It's used in preparing medical intermediates like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which has implications in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).
Protecting Groups in Amino Acid Synthesis
The compound also finds use in protecting acyclic amino acid derivatives, as demonstrated by the introduction of a new protecting group, 1,2-dimethoxy-4,5-dimethylene, which is achievable through its reaction (Tayama et al., 2012).
Energy Storage
Remarkably, derivatives of 1,4-dimethoxybenzene, which include 2-(Bromomethyl)-1,4-dimethoxybenzene, have been explored as catholyte materials for non-aqueous redox flow batteries. This demonstrates its potential in high-performance energy storage applications (Zhang et al., 2017).
Polymer Synthesis
In polymer science, it has been used in the synthesis of hyperbranched polyethers, illustrating its role in advanced polymerconstruction and material engineering (Uhrich et al., 1992).
Molecular Electronics
The compound's derivatives have been studied in radical cations for applications in molecular electronics, particularly in understanding intramolecular electron transfer processes (Wartini et al., 1998).
Environmental Science
It's also relevant in environmental science, as demonstrated in studies like the ozonolysis of lignin models including 1,4-dimethoxybenzene, helping to understand atmospheric and environmental chemistry (Mvula et al., 2009).
Biochemistry and Oxidation Processes
In biochemistry, the compound's derivatives, such as 2-chloro-1,4-dimethoxybenzene, have been identified as catalytic cofactors in oxidation processes, shedding light on the mechanisms of enzymatic reactions (Teunissen & Field, 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKYDOSKNCXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343756 | |
Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dimethoxybenzene | |
CAS RN |
60732-17-4 | |
Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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